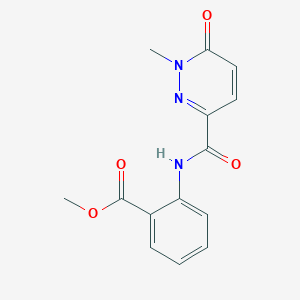
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a complex organic compound that features a pyridazine ring fused with a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methyl 2-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
化学反应分析
Types of Reactions
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazine ring or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学研究应用
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action for Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The pyridazine ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological context in which the compound is used .
相似化合物的比较
Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 2-methoxybenzoate
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is unique due to its combined pyridazine and benzoate ester structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
属性
IUPAC Name |
methyl 2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-12(18)8-7-11(16-17)13(19)15-10-6-4-3-5-9(10)14(20)21-2/h3-8H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLUHNEUVOWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
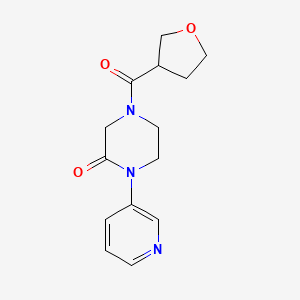
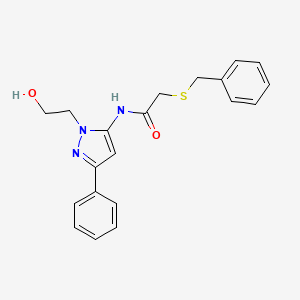
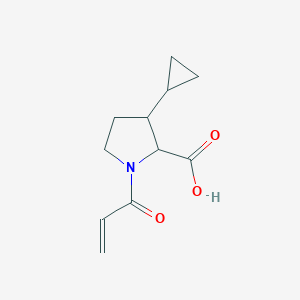
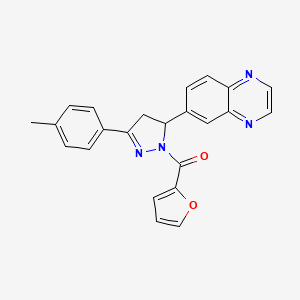
![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2984970.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)
![tert-butyl N-{2-cyclopentyl-2-[(3,6-dichloropyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2984976.png)
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2984979.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2984980.png)
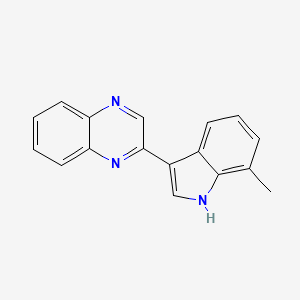
![N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984982.png)

